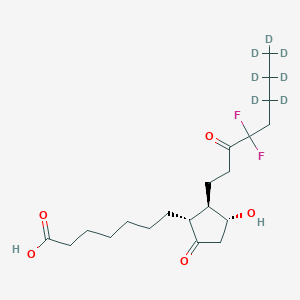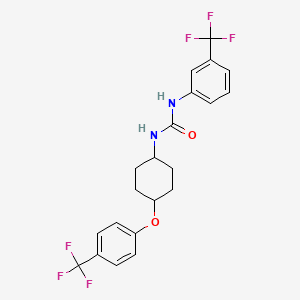
PROTAC BRD4 Degrader-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4 Degrader-12 is a proteolysis-targeting chimera designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of a novel class of therapeutic agents that leverage the cell’s ubiquitin-proteasome system to selectively degrade target proteins. By doing so, it offers a promising approach to treat diseases, particularly cancers, that are driven by proteins previously considered "undruggable" .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-12 involves the conjugation of a ligand for BRD4 with a ligand for an E3 ubiquitin ligase, connected by a linker. The process typically includes:
Ligand Synthesis: The ligands for BRD4 and the E3 ligase are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A suitable linker is attached to one of the ligands.
Conjugation: The two ligands are then conjugated through the linker to form the final PROTAC molecule
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: PROTAC BRD4 Degrader-12 undergoes several types of chemical reactions, including:
Substitution Reactions: During its synthesis, various substitution reactions are employed to attach functional groups to the ligands.
Conjugation Reactions: The final step involves conjugation of the ligands through the linker.
Common Reagents and Conditions:
Reagents: Common reagents include organic solvents, coupling agents, and protecting groups.
Major Products: The major product of these reactions is the fully assembled this compound molecule, which is then purified and characterized .
Scientific Research Applications
PROTAC BRD4 Degrader-12 has a wide range of scientific research applications:
Mechanism of Action
PROTAC BRD4 Degrader-12 exerts its effects by recruiting the E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase, which facilitates the transfer of ubiquitin molecules to BRD4 . The degradation of BRD4 disrupts its role in transcriptional regulation, thereby inhibiting the growth and survival of cancer cells .
Comparison with Similar Compounds
PROTAC BRD4 Degrader MZ1: Another BRD4 degrader with a similar mechanism of action but different ligand structures.
ARV-825: A PROTAC that also targets BRD4 but uses a different E3 ligase ligand.
dBET1: A BRD4 degrader that has been shown to be effective in various cancer models.
Uniqueness: PROTAC BRD4 Degrader-12 is unique in its specific ligand design and linker composition, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively degrade BRD4 with high potency and minimal off-target effects makes it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C62H77F2N9O12S4 |
|---|---|
Molecular Weight |
1306.6 g/mol |
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate |
InChI |
InChI=1S/C62H77F2N9O12S4/c1-36-54(86-35-69-36)40-21-19-39(20-22-40)28-68-58(76)50-26-44(85-61(79)84-37(2)38(3)87-89(9,82)83)32-73(50)60(78)55(62(4,5)6)70-51(74)18-16-14-12-10-11-13-15-17-23-65-57(75)45-27-49-46(24-41(45)34-88(8,80)81)47-33-71(7)59(77)53-52(47)42(29-66-53)31-72(49)56-48(64)25-43(63)30-67-56/h19-22,24-25,27,29-30,33,35,37-38,44,50,55,66H,10-18,23,26,28,31-32,34H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t37?,38?,44-,50+,55-/m1/s1 |
InChI Key |
RTGMFKZUBIYNLA-TXWUOVCNSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


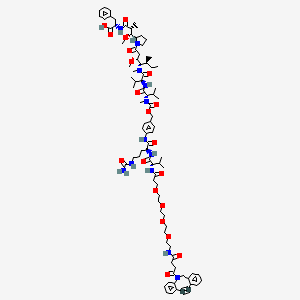
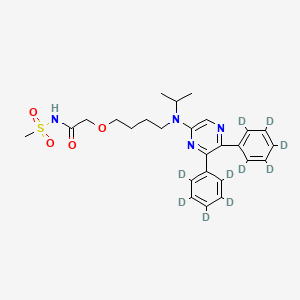
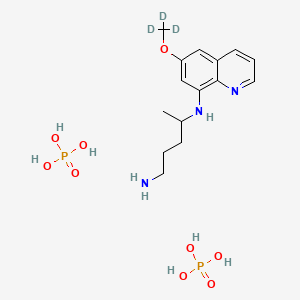
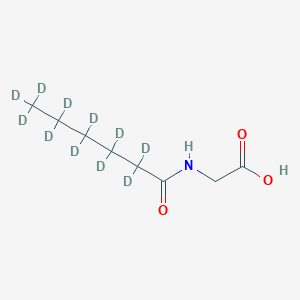
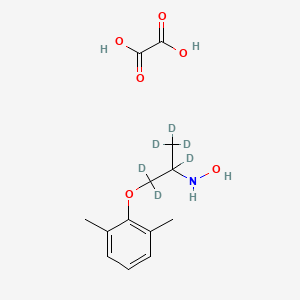

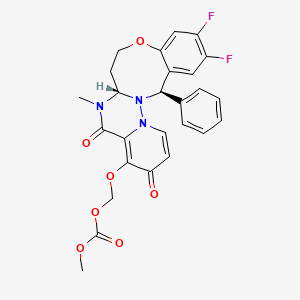
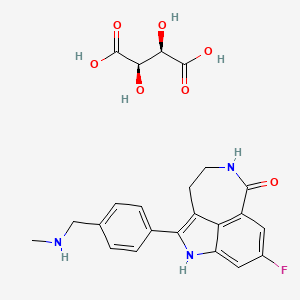
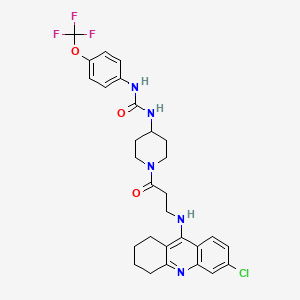
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
